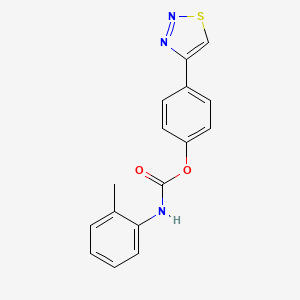

4-(1,2,3-噻二唑-4-基)苯基 N-(2-甲基苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This ring is attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring) at the 4-position. The carbamate group (N-(2-methylphenyl)carbamate) is a functional group that consists of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen with substituents) linked to an oxygen .

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It likely has a planar structure due to the presence of the thiadiazole and phenyl rings. The carbamate group may introduce some degree of non-planarity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The thiadiazole ring can participate in various chemical reactions, particularly at the carbon between the nitrogen and sulfur atoms . The carbamate group can also undergo several reactions, such as hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent.科学研究应用

席夫碱的合成

该化合物可用于与水杨醛合成席夫碱 . 这些席夫碱表现出很高的抗菌、抗真菌和抗病毒活性 . 其中许多是发光体,在可见光激发下具有非常窄的发射带 .

抗菌活性

包括该化合物在内的 1,3,4-噻二唑衍生物已被发现具有显著的抗菌活性 . 它们已被发现对各种细菌菌株(如肺炎克雷伯菌和人葡萄球菌)具有抑制作用 .

抗肿瘤剂

新的 1,3,4-噻二唑衍生物已被合成并评估了它们对多种人类癌细胞系的细胞毒性作用 . 这包括表达 Bcr-Abl 酪氨酸激酶的 K562 慢性粒细胞白血病细胞系 .

对 SHP1 的抑制活性

2-苯基-1,3,4-噻二唑衍生物已被深入研究了它们对 SHP1 的抑制活性 . 这包括理论模拟和实验应用方面 .

发光特性

由该化合物衍生的席夫碱表现出发光 . 它们在可见光激发下具有非常窄的发射带,发光光谱中的最大值位于生理窗口附近 (700–800 nm) . 此特性对于免疫化学分析和光动力疗法非常重要 .

物理化学性质

安全和危害

未来方向

作用机制

Target of Action

Compounds with a similar thiadiazole structure have been found to modulate the activity of the nuclear hormone receptor errα . ERRα plays a crucial role in various disease states, including cancer, diabetes, obesity, hyperlipidemia, arthritis, atherosclerosis, osteoporosis, anxiety, depression, Parkinson’s disease, and Alzheimer’s disease .

Mode of Action

It is known that ligands with a similar structure can act as bidentate ligands, coordinating through the nitrogen atom . This suggests that 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate may interact with its targets through the nitrogen atoms present in its structure.

Biochemical Pathways

Compounds with a similar thiadiazole structure have been found to exhibit high antibacterial, antifungal, and antiviral activity . This suggests that 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate may affect pathways related to these biological activities.

Result of Action

Compounds with a similar thiadiazole structure have been found to exhibit luminescence , suggesting that this compound may have similar properties.

属性

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] N-(2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-11-4-2-3-5-14(11)17-16(20)21-13-8-6-12(7-9-13)15-10-22-19-18-15/h2-10H,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEBTHUXJRMSIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OC2=CC=C(C=C2)C3=CSN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2406026.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)

![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)

![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)

![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)